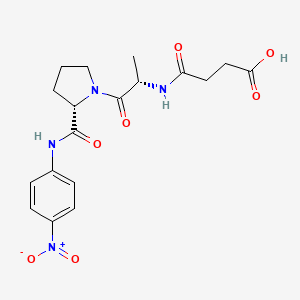

Suc-Ala-Pro-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-11(19-15(23)8-9-16(24)25)18(27)21-10-2-3-14(21)17(26)20-12-4-6-13(7-5-12)22(28)29/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,23)(H,20,26)(H,24,25)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADHBYAFURJLG-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of Suc-Ala-Pro-pNA

An In-Depth Technical Guide to Nα-Succinyl-L-alanyl-L-proline p-nitroanilide (Suc-Ala-Pro-pNA)

This technical guide provides a comprehensive overview of the chemical and physical properties, biochemical applications, and experimental protocols for the chromogenic peptide substrate, Nα-Succinyl-L-alanyl-L-proline p-nitroanilide (this compound). This document is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development.

Introduction

This compound is a synthetic peptide derivative that serves as a highly specific chromogenic substrate for prolyl endopeptidase (PEP, EC 3.4.21.26). Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. These enzymes are of significant interest due to their involvement in various physiological processes, including the metabolism of neuropeptides and peptide hormones, and their potential as therapeutic targets for conditions such as celiac disease. The enzymatic cleavage of this compound releases the yellow chromophore p-nitroaniline (pNA), which can be conveniently measured spectrophotometrically, providing a direct and continuous assay of PEP activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While detailed quantitative solubility and stability studies are not extensively documented in publicly available literature, practical guidance from supplier information and related research provides a good working knowledge for laboratory use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₄O₇ |

| Molecular Weight | 406.39 g/mol [1] |

| Appearance | Typically a white to off-white or slightly yellow powder (inferred from similar p-nitroanilide peptide substrates). |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer. To aid dissolution, gentle heating (to 37°C) and sonication can be employed.[2] |

| Stability and Storage | Solid: Store desiccated at -20°C for long-term stability.Stock Solutions: Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Solutions should be sealed to protect from moisture.[3] Avoid repeated freeze-thaw cycles. |

| CAS Number | 95632-46-5[2] |

Biochemical Applications and Mechanism of Action

The primary application of this compound is in the enzymatic assay of prolyl endopeptidase. The succinyl group at the N-terminus enhances the substrate's solubility in aqueous solutions, while the p-nitroanilide moiety at the C-terminus serves as the chromogenic reporter.

The enzymatic reaction proceeds via the hydrolysis of the amide bond between the proline and the p-nitroaniline. This cleavage releases p-nitroaniline, which exhibits a distinct yellow color with a maximum absorbance at approximately 410 nm. The rate of p-nitroaniline release is directly proportional to the activity of the prolyl endopeptidase under the given assay conditions. This allows for the determination of enzyme kinetics and the screening of potential inhibitors.

Experimental Protocols

The following is a representative protocol for the determination of prolyl endopeptidase activity using this compound. This protocol is based on methodologies described in the scientific literature and should be optimized for specific experimental conditions.

Reagents and Buffers

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.

-

Enzyme Solution: Purified or partially purified prolyl endopeptidase, diluted in assay buffer to the desired concentration (e.g., 0.01–0.02 µM).

Assay Procedure

-

Prepare working solutions of this compound by diluting the stock solution in the assay buffer to final concentrations ranging from 100 µM to 4 mM.

-

Pipette the desired volume of the substrate working solution into a 96-well microplate or a cuvette.

-

Equilibrate the substrate solution to the assay temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 410 nm over time using a spectrophotometer or microplate reader.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Quantitative Data: Enzyme Kinetics

This compound has been utilized to determine the kinetic parameters of various bacterial prolyl endopeptidases. The Michaelis constant (Km) and the catalytic rate constant (kcat) are crucial for characterizing enzyme efficiency and substrate affinity.

Table 2: Kinetic Parameters of Bacterial Prolyl Endopeptidases with this compound

| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Myxococcus xanthus (MX) | 0.3 ± 0.1 | 120 ± 20 | 400 |

| Flavobacterium meningosepticum (FM) | 1.1 ± 0.1 | 110 ± 10 | 100 |

| Sphingomonas capsulata (SC) | 0.6 ± 0.1 | 110 ± 10 | 180 |

Data adapted from Shan et al. (2004), as presented in a comparative biochemical analysis of three bacterial prolyl endopeptidases.

Conclusion

Nα-Succinyl-L-alanyl-L-proline p-nitroanilide is a valuable tool for the specific and sensitive detection of prolyl endopeptidase activity. Its well-defined chemical structure and chromogenic properties facilitate straightforward and reliable enzymatic assays. This technical guide provides essential information for the effective utilization of this compound in research and development, enabling accurate characterization of prolyl endopeptidase kinetics and the screening of potential modulators of enzyme activity. Further research into its detailed solubility and stability in a wider range of conditions would be beneficial for expanding its application.

References

A Technical Guide to the Synthesis and Purification of p-Nitroanilide Peptide Substrates

Introduction: Peptide p-nitroanilides (pNA) are indispensable chromogenic substrates for researchers in biochemistry, drug discovery, and diagnostics. They are instrumental in the continuous colorimetric assay of protease activity. The principle of their use lies in the enzymatic cleavage of the amide bond between the peptide chain and the p-nitroaniline moiety. This cleavage releases the yellow chromophore, p-nitroaniline, which can be readily quantified spectrophotometrically, typically at wavelengths between 405 and 410 nm[1][2].

Despite their widespread use, the chemical synthesis of peptide p-nitroanilides presents a significant challenge. The core difficulty stems from the poor nucleophilicity of the amino group in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. This makes the formation of the C-terminal amide bond to the peptide chain inefficient under standard peptide coupling conditions[3][4][5]. Consequently, several specialized strategies have been developed to overcome this obstacle, primarily within the frameworks of solid-phase and liquid-phase peptide synthesis.

This technical guide provides an in-depth overview of the prevalent methods for synthesizing and purifying peptide p-nitroanilide substrates, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this field.

I. Synthesis Strategies for Peptide p-Nitroanilides

The two primary approaches for synthesizing peptide p-nitroanilides are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each method offers distinct advantages and challenges.

A. Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted method where the peptide chain is assembled sequentially while anchored to an insoluble polymer resin[6][7]. This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing. However, direct coupling of p-nitroaniline to the resin-bound peptide is inefficient. Several successful strategies have been devised to circumvent this issue.

Key SPPS Strategies:

-

Aryl Hydrazine Resin Method: This efficient approach utilizes a specialized aryl hydrazine linker compatible with Fmoc/tBu chemistry. After the peptide is assembled on the resin, the C-terminal hydrazide is mildly oxidized to form a highly reactive acyl diazene intermediate. This intermediate readily reacts with the weakly nucleophilic p-nitroaniline to form the desired product, which is then cleaved from the resin[3][5][8][9].

-

Side-Chain Anchoring: For peptides containing amino acids with side-chain carboxyl groups (e.g., Aspartic Acid, Glutamic Acid), a strategy involves anchoring the side-chain to the resin. The C-terminal carboxyl group is then free to be coupled with p-nitroaniline, often using specialized synthons like Fmoc-Glu-NH-Np[10].

-

Pre-formed Synthon Approach: This method involves synthesizing an Nα-protected amino acid p-nitroanilide (e.g., Fmoc-Arg-pNA) first in solution. This "synthon" is then used in the first step of SPPS, followed by standard elongation of the peptide chain[11][12].

Experimental Protocol: SPPS via Aryl Hydrazine Resin

This protocol is adapted from the method described by Kwon et al. for the Fmoc-based synthesis of peptide p-nitroanilides[3][5].

-

Resin Preparation & Peptide Assembly:

-

Start with a commercially available aryl hydrazine resin (e.g., 4-hydrazinobenzoyl AM resin).

-

Perform standard Fmoc-based solid-phase peptide synthesis cycles to assemble the desired peptide sequence. Each cycle consists of:

-

Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF and DCM.

-

Coupling: Addition of the next Fmoc-protected amino acid using a coupling agent like HBTU/DIEA in DMF.

-

Washing: Final wash to remove excess reagents.

-

-

-

Oxidation of Peptide Hydrazide:

-

Swell the peptide-hydrazide resin in DMF.

-

Add a solution of N-bromosuccinimide (NBS) (3 equivalents) in DMF.

-

Gently agitate the mixture at room temperature for 10 minutes. The resin will typically develop a dark red color, indicating the formation of the acyl diazene intermediate.

-

-

Cleavage with p-Nitroaniline:

-

Wash the oxidized resin thoroughly with DMF.

-

Add a solution of p-nitroaniline (pNA) (10-20 equivalents) in DMF to the resin.

-

Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.

-

-

Final Deprotection and Cleavage from Resin:

-

Wash the resin with DMF and DCM and dry it under a vacuum.

-

Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to remove side-chain protecting groups and cleave the linker.

-

Precipitate the crude peptide p-nitroanilide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the product.

-

Diagram: SPPS Workflow for p-Nitroanilide Substrates

Caption: Workflow for Solid-Phase Synthesis of Peptide p-Nitroanilides.

B. Liquid-Phase Peptide Synthesis (LPPS)

LPPS, or solution-phase synthesis, involves carrying out all reactions in a homogeneous solution. While it requires purification of intermediates after each step, it is highly scalable and allows for a modular approach. For pNA substrates, a common LPPS strategy is to use a strong activating agent to overcome the low reactivity of p-nitroaniline.

Key LPPS Strategies:

-

Phosphorus Oxychloride Method: This method uses phosphorus oxychloride in pyridine as a powerful condensing agent to activate the C-terminal carboxyl group of a protected amino acid or peptide, enabling it to react with p-nitroaniline[11][12]. This approach is compatible with both acid-labile (Boc) and base-labile (Fmoc) protecting groups[11].

-

Selenocarboxylate/Azide Amidation: A newer, high-yield method involves the in-situ formation of a selenocarboxylate intermediate from the protected amino acid. This intermediate then undergoes a non-nucleophilic amidation reaction with an azide (like p-nitrophenyl azide) to form the p-nitroanilide conjugate under mild conditions[13].

Table 1: Comparison of Yields for Different Synthesis Methods

| Method | Peptide/Amino Acid Derivative | Reported Yield | Reference |

| SPPS with Aryl Hydrazine Resin & pNA Cleavage | Ac-Ala-Ala-Pro-Ala-pNA | ~66% (cleavage) | [3][8] |

| Selenocarboxylate/Azide Amidation (LPPS) | Boc-Ala-pNA | 95% | [13] |

| Selenocarboxylate/Azide Amidation (LPPS) | Boc-Arg-pNA | 81% | [13] |

| Phosphorus Oxychloride (LPPS) | Boc-Arg-pNA | Good yield | [11] |

| Phosphorus Oxychloride (LPPS) | Z-Val-pNA | 85% | [11] |

II. Purification and Characterization

Regardless of the synthesis method, the crude peptide p-nitroanilide product must be rigorously purified and characterized to ensure its suitability for enzymatic assays.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for peptide purification[14][15]. For peptide p-nitroanilides, Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique.

-

Principle of RP-HPLC: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar. Peptides are typically loaded onto the column in a high-aqueous mobile phase and eluted by increasing the concentration of an organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later[16][17].

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide p-nitroanilide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm filter to remove particulates.

-

Column and Solvents:

-

Column: A preparative or semi-preparative C18 column is typically used[16].

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

Chromatography:

-

Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5%).

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and 280 nm if aromatic residues are present).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy powder.

-

Diagram: Purification and Analysis Workflow

Caption: General workflow for purification and analysis of peptide substrates.

B. Characterization

After purification, the identity and purity of the peptide p-nitroanilide must be confirmed.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of the target peptide[10].

-

Analytical HPLC: Confirms the purity of the final product, which should ideally be >95%.

III. Application in Enzymatic Assays

The primary application of these substrates is to measure the activity of proteolytic enzymes. The assay is simple, robust, and suitable for high-throughput screening.

Principle: A specific protease recognizes the peptide sequence and cleaves the amide bond, releasing p-nitroaniline. The rate of p-nitroaniline release, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity[1][2][18].

Experimental Protocol: General Protease Assay

This protocol provides a general framework. Buffer conditions, substrate concentration, and incubation times should be optimized for each specific enzyme.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., Tris-HCl or HEPES at a specific pH).

-

Substrate Stock Solution: Prepare a concentrated stock solution of the purified peptide p-nitroanilide in a suitable solvent like DMSO.

-

Enzyme Solution: Prepare a solution of the protease in the assay buffer.

-

pNA Standard Curve: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to convert absorbance values to molar amounts[19].

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the substrate solution to each well to reach a final concentration, typically at or above the Michaelis constant (Km) to ensure zero-order kinetics[20].

-

To initiate the reaction, add the enzyme solution to the wells. Include a "no-enzyme" control to measure the rate of abiotic substrate hydrolysis[18][19].

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular time intervals (kinetic mode) or after a fixed incubation time (endpoint mode) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm) or the standard curve to convert the rate into the amount of product formed per unit time[2]. This rate is a measure of the enzyme's activity.

-

Table 2: Examples of Common Peptide p-Nitroanilide Substrates

| Substrate | Target Enzyme(s) | Reference |

| Nα-Benzoyl-L-Arginine-p-nitroanilide (BAPNA) | Trypsin, Papain | [1] |

| Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Chymotrypsin | |

| Gly-Pro-p-nitroanilide | Dipeptidyl Peptidase IV (DPP-IV) | [21] |

| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin | [11][12] |

| Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | [11] |

| L-Leucine-p-nitroanilide | Leucine Aminopeptidase | [19][22] |

Diagram: Principle of Chromogenic Protease Assay

Caption: Enzymatic cleavage of a pNA substrate releases a colored product.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of peptide p-nitroanilides using an aryl hydrazine resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support (Journal Article) | OSTI.GOV [osti.gov]

- 10. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phmethods.net [phmethods.net]

- 16. hplc.eu [hplc.eu]

- 17. scispace.com [scispace.com]

- 18. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 19. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 20. web.stanford.edu [web.stanford.edu]

- 21. mdpi.com [mdpi.com]

- 22. medchemexpress.com [medchemexpress.com]

The Core Principle of Chromogenic Protease Assays Utilizing p-Nitroanilide (pNA) Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the foundational principles, experimental protocols, and data interpretation of chromogenic protease assays that use p-nitroanilide (pNA)-conjugated substrates. These assays are a cornerstone in biochemical and pharmaceutical research for quantifying protease activity, screening for inhibitors, and understanding enzyme kinetics.

Core Principle: Enzymatic Cleavage and Chromophore Release

Chromogenic protease assays employing pNA substrates are predicated on a straightforward yet robust enzymatic reaction. The substrate is a synthetic peptide or amino acid derivative that is covalently linked to a p-nitroaniline (pNA) molecule.[1][2] This linkage renders the substrate colorless.[3] In the presence of a specific protease, the enzyme recognizes and cleaves the peptide bond between the amino acid or peptide and the pNA moiety.[4][5] This enzymatic hydrolysis liberates free p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution.[6]

The intensity of the yellow color, which can be quantified by measuring the absorbance of light at a specific wavelength, is directly proportional to the amount of pNA released.[2][3] Consequently, the rate of pNA formation serves as a direct measure of the protease's enzymatic activity.[5]

Spectrophotometric Detection of p-Nitroaniline

The liberated p-nitroaniline has a distinct absorbance maximum, allowing for its quantification using a spectrophotometer. The wavelength for measuring the absorbance of pNA is typically 405 nm or 410 nm.[1][4][7][8] This wavelength is chosen to maximize the signal from the pNA product while minimizing the absorbance from the unreacted substrate.[1] It is important to note that the molar absorptivity of pNA can be influenced by the solution's composition, such as ionic strength and the presence of additives like dimethyl sulfoxide (DMSO).[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to chromogenic protease assays using pNA substrates.

Table 1: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Parameter | Value | Wavelength (nm) | Conditions |

| Molar Absorptivity (ε) | 8,800 M⁻¹cm⁻¹ | 410 | Varies with buffer composition |

| Absorbance Maximum | ~381-410 | - | Dependent on solvent and pH |

Note: The molar absorptivity of pNA can be affected by factors such as pH, ionic strength, and the presence of organic solvents like DMSO. It is recommended to determine the molar absorptivity under the specific experimental conditions or to use a standard curve.

Table 2: Kinetic Parameters of Common Proteases with pNA Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| Thrombin | S-2238 (H-D-Phe-Pip-Arg-pNA) | Varies | Varies |

| Factor Xa | S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Varies | Varies |

| Plasmin | S-2251 (H-D-Val-Leu-Lys-pNA) | Varies | Varies |

| Trypsin | BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) | Varies | Varies |

| Plasma Kallikrein | Chromozym PK (N-Bz-Pro-Phe-Arg-pNA) | Varies | Varies |

Note: Kinetic parameters are highly dependent on the specific assay conditions (e.g., temperature, pH, buffer composition). The values presented are illustrative and may vary. For precise kinetic studies, it is crucial to determine these parameters under the experimental conditions being used.[10]

Experimental Protocols

Below are detailed methodologies for performing a generic chromogenic protease assay and a specific example using trypsin and its substrate, BAPNA.

General Chromogenic Protease Assay Protocol

This protocol provides a general framework that can be adapted for various proteases and their specific pNA substrates.

Materials:

-

Purified protease

-

Chromogenic pNA substrate

-

Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Reaction termination solution (e.g., 30% acetic acid) (optional, for endpoint assays)[7]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the pNA substrate, often dissolved in a solvent like DMSO before dilution in the assay buffer.[4]

-

Prepare a stock solution of the protease in a suitable buffer.

-

Prepare the assay buffer at the desired pH and ionic strength.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the assay buffer.

-

Add the protease solution to the wells.

-

For inhibitor screening, pre-incubate the protease with the test compounds for a specified period.

-

To initiate the reaction, add the pNA substrate solution to the wells and mix gently.

-

-

Incubation:

-

Measurement:

-

Kinetic Assay (Recommended): Measure the change in absorbance at 405 nm or 410 nm over time using a microplate reader or spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.[5]

-

Endpoint Assay: After a fixed incubation time, stop the reaction by adding a termination solution (e.g., acetic acid).[7] Measure the final absorbance at 405 nm or 410 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the kinetic data.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of pNA, c is the concentration, and l is the path length.

-

Specific Protocol: Trypsin Activity Assay using BAPNA

This protocol details the measurement of trypsin activity using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.[11][12]

Materials:

-

Trypsin from bovine pancreas

-

BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

-

DMSO

-

30% (v/v) Acetic Acid (for endpoint assay)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Trypsin Solution: Prepare a stock solution of trypsin (e.g., 1.25 mg/mL) in water adjusted to pH 3.0 with HCl.[12]

-

BAPNA Stock Solution: Dissolve BAPNA in DMSO to make a concentrated stock solution (e.g., 60 mM).[12] Store protected from light.

-

BAPNA Working Solution: Dilute the BAPNA stock solution in the Tris-HCl buffer to the desired final concentration.[12] Prepare this solution fresh.

-

-

Assay Procedure (Endpoint Example):

-

Prepare three sets of tubes: "blank," "control," and "test."[12]

-

Blank: Add 500 µL of BAPNA working solution and 500 µL of buffer.[12]

-

Control (Uninhibited): Add 100 µL of trypsin solution and 400 µL of buffer.[12]

-

Test (Inhibited): Add 100 µL of trypsin, 100 µL of inhibitor solution, and 300 µL of buffer.[12]

-

Equilibrate all tubes to the assay temperature (e.g., 25°C or 37°C) for 5 minutes.[12]

-

Zero the spectrophotometer with the blank at 410 nm.

-

To the control and test tubes, add 500 µL of the pre-warmed BAPNA working solution to start the reaction.

-

Incubate for a defined period (e.g., 10 minutes) at the chosen temperature.[7]

-

Stop the reaction by adding 0.5 mL of 30% acetic acid.[11]

-

Measure the absorbance of the control and test samples at 410 nm.

-

Conclusion

Chromogenic protease assays utilizing pNA substrates offer a sensitive, continuous, and straightforward method for measuring protease activity. Their adaptability for high-throughput screening makes them an invaluable tool in drug discovery and basic research. A thorough understanding of the underlying principles and careful optimization of the experimental conditions are paramount for obtaining accurate and reproducible results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Chromogenic substrates - Haemochrom [haemochrom.de]

- 7. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

The Chromogenic Revolution: A Technical Guide to p-Nitroanilide Substrates in Enzymology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of p-nitroanilide (pNA) substrates in the early 1970s marked a pivotal moment in enzymology, transforming the way researchers quantify proteolytic enzyme activity.[1][2] These synthetic chromogenic molecules, which release a distinct yellow p-nitroaniline chromophore upon enzymatic cleavage, offer a simple, sensitive, and continuous spectrophotometric method for studying enzyme kinetics. This technical guide provides an in-depth exploration of the history, development, mechanism, and application of p-nitroanilide substrates. It serves as a comprehensive resource, offering detailed experimental protocols, comparative kinetic data, and visualizations of relevant biological pathways to empower researchers in their scientific endeavors.

A Historical Perspective: The Dawn of Chromogenic Assays

Prior to the 1970s, the determination of protease activity often relied on cumbersome and discontinuous methods. The introduction of synthetic substrates that release a colored or fluorescent molecule upon enzymatic action revolutionized the field. Among these, p-nitroanilide-based substrates rapidly gained prominence due to their ease of use and the straightforward spectrophotometric detection of the liberated p-nitroaniline.[1][2] This innovation paved the way for high-throughput screening of enzyme inhibitors and detailed kinetic analyses that were previously impractical.

The Chemistry of Detection: Mechanism of Action

The utility of p-nitroanilide substrates lies in a simple yet elegant chemical transformation. The substrate consists of a peptide or amino acid sequence, recognized by a specific protease, linked to a p-nitroaniline molecule via an amide bond. In its bound state, the substrate is colorless. Upon enzymatic hydrolysis of the amide bond, the free p-nitroaniline is released. This product, p-nitroaniline, exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm, which allows for its direct quantification using a spectrophotometer.[3][4][5][6][7][8][9] The rate of p-nitroaniline formation is directly proportional to the enzyme's activity.

Below is a generalized workflow for a typical enzyme assay using a p-nitroanilide substrate.

Caption: General workflow of a pNA-based enzyme assay.

Quantitative Analysis: A Comparative Look at Enzyme Kinetics

A key advantage of p-nitroanilide substrates is the ability to perform continuous kinetic measurements, allowing for the determination of important enzyme parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The table below summarizes kinetic data for several common proteases with their respective p-nitroanilide substrates.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | 0.05 - 0.6 | Varies | 7.8 - 8.5 |

| Chymotrypsin | N-Succinyl-L-phenylalanine p-nitroanilide | Varies | Varies | 7.8 |

| Elastase (Pancreatic) | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) | Varies | Varies | 8.0 - 8.3 |

| Caspase-3 | N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) | Varies | Varies | 7.4 |

| Caspase-8 | N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA) | Varies | Varies | 7.4 |

| Caspase-1 | N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide (Ac-WEHD-pNA) | Varies | Varies | 7.4 |

Note: Km and Vmax values can vary depending on the specific reaction conditions (e.g., temperature, buffer composition, and purity of the enzyme and substrate).[6][10][11]

In Focus: The Caspase Cascade and Apoptosis Detection

A prominent application of p-nitroanilide substrates is in the study of apoptosis, or programmed cell death. A key family of proteases involved in this process is the caspases. Specific peptide-pNA substrates have been designed to be recognized and cleaved by different caspases, allowing for the sensitive detection of their activity and, by extension, the induction of apoptosis.

The diagram below illustrates the simplified caspase activation cascade leading to apoptosis, a pathway frequently studied using p-nitroanilide substrates.

Caption: Caspase cascade in apoptosis.

Detailed Experimental Protocols

This section provides standardized protocols for common enzyme assays utilizing p-nitroanilide substrates.

Trypsin Activity Assay using BAPNA

Objective: To determine the activity of trypsin using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) as a substrate.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium Chloride (CaCl2) (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Reagent Preparation:

-

Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Dilute to the desired working concentration immediately before use.

-

BAPNA Stock Solution: Dissolve BAPNA in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Assay Buffer: Prepare Tris-HCl buffer containing CaCl2.

-

BAPNA Working Solution: Dilute the BAPNA stock solution in the assay buffer to the final desired concentration.[12][13]

-

-

Assay:

-

Set the spectrophotometer to 410 nm and equilibrate the temperature to 25°C or 37°C.

-

In a cuvette or microplate well, add the assay buffer and the BAPNA working solution.

-

Initiate the reaction by adding a small volume of the trypsin solution.

-

Immediately mix and start monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 410 nm versus time.

-

Determine the initial linear rate of the reaction (ΔA410/min).

-

Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔA410/min) / (ε × l) × Vtotal / Venzyme), where ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm), l is the path length of the cuvette, Vtotal is the total reaction volume, and Venzyme is the volume of the enzyme solution added.[7][13]

-

Caspase-3 Activity Assay using Ac-DEVD-pNA

Objective: To measure the activity of caspase-3 in cell lysates using the chromogenic substrate Ac-DEVD-pNA.

Materials:

-

Cell lysate containing active caspase-3

-

N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)

-

Assay Buffer (e.g., HEPES buffer, pH 7.4, containing DTT and CHAPS)

-

p-Nitroaniline (pNA) standard for calibration curve

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Cell Lysate: Prepare cell lysates according to standard protocols, ensuring conditions that preserve caspase activity.

-

Assay Buffer: Prepare the assay buffer with appropriate concentrations of DTT and CHAPS.

-

Substrate Solution: Prepare a stock solution of Ac-DEVD-pNA in DMSO and dilute to the final working concentration in the assay buffer.

-

pNA Standard Curve: Prepare a series of dilutions of a pNA standard solution in the assay buffer to generate a calibration curve.

-

-

Assay:

-

Add the cell lysate to the wells of a 96-well plate.

-

Add the substrate solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

Applications in Research and Drug Discovery

The versatility and reliability of p-nitroanilide substrates have led to their widespread adoption in various scientific disciplines:

-

Basic Research: Elucidating the substrate specificity and kinetic properties of newly discovered proteases.

-

Drug Discovery: High-throughput screening of compound libraries to identify novel protease inhibitors.

-

Clinical Diagnostics: Development of diagnostic assays for diseases associated with altered protease activity.[1]

-

Quality Control: Assessing the activity of purified enzyme preparations.

Conclusion

p-Nitroanilide substrates have undeniably left an indelible mark on the field of enzymology. Their simplicity, sensitivity, and adaptability have made them an indispensable tool for researchers across academia and industry. From fundamental kinetic studies to the development of novel therapeutics, the legacy of these chromogenic substrates continues to fuel scientific discovery. As our understanding of the intricate roles of proteases in health and disease expands, the demand for robust and reliable assay methods will only grow, ensuring that p-nitroanilide substrates remain a cornerstone of enzymatic analysis for years to come.

References

- 1. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diapharma.com [diapharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cephamls.com [cephamls.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. abcam.com [abcam.com]

- 15. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

Understanding the role of the succinyl group in peptide substrates

An In-depth Technical Guide to the Role of the Succinyl Group in Peptide Substrates for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of post-translational modifications (PTMs), lysine succinylation has emerged as a critical regulator of protein and peptide function, profoundly influencing a vast array of cellular processes. This modification involves the addition of a succinyl group (C4H4O3) to the ε-amino group of a lysine residue, a seemingly simple alteration that imparts significant physicochemical changes. The introduction of the succinyl group increases the molecular mass by 100.0186 Da and, most notably, converts the positive charge of the lysine side chain to a negative one.[1][2] This charge reversal and the addition of a bulky, flexible moiety can dramatically alter a peptide's structure, stability, and its interactions with biological partners.[1][3]

This technical guide provides a comprehensive overview of the role of the succinyl group in peptide substrates. It delves into the physicochemical consequences of this modification, its impact on enzyme kinetics, and its function in cellular signaling. Furthermore, this document offers detailed experimental protocols for the study of succinylated peptides and illustrates key concepts with diagrams to provide a practical resource for researchers and professionals in drug development.

The Physicochemical Impact of Succinylation

The covalent attachment of a succinyl group to a lysine residue fundamentally alters the peptide's local environment. This modification is catalyzed by succinyltransferases or can occur non-enzymatically through the direct reaction of succinyl-CoA with lysine residues, particularly within the mitochondria where succinyl-CoA concentrations are high.[3][4][5]

Key Physicochemical Changes:

-

Charge Inversion: The primary amine of lysine carries a +1 charge at physiological pH. Succinylation replaces this with a carboxylate group, resulting in a -1 charge. This +2 net charge shift can disrupt or create new electrostatic interactions.[2][6]

-

Increased Mass and Size: The addition of the 100 Da succinyl group adds significant bulk to the lysine side chain, which can create steric hindrance or new van der Waals interactions.[1][7]

-

Structural Alterations: The charge inversion and added bulk can induce significant conformational changes in the peptide backbone, affecting secondary structures like α-helices and β-sheets.[3][7][8] This can lead to altered protein folding and stability.[3]

-

Enhanced Solubility: By introducing a negatively charged, hydrophilic group, succinylation can increase the solubility of peptides, particularly at pH values above their isoelectric point.[8]

Caption: Chemical conversion of a lysine residue to a succinylated lysine.

Role in Modulating Enzyme-Substrate Interactions

The succinylation of peptide substrates can profoundly affect their recognition and processing by enzymes. This has significant implications for designing assays and understanding biological regulation.

-

Enzyme Activity Modulation: Succinylation can directly enhance or inhibit enzyme activity. If the modified lysine is in or near the active site, the structural and charge changes can impact substrate binding and catalysis. For example, succinylation of key metabolic enzymes in the TCA cycle and glycolysis can regulate their activity, thereby controlling metabolic flux.[3][4] Mutagenesis studies of isocitrate dehydrogenase have shown that replacing succinylated lysines almost completely abolishes its enzymatic function.[9]

-

Protease Resistance: Many proteases, such as trypsin, specifically cleave peptide bonds C-terminal to lysine or arginine residues. The modification of lysine by succinylation blocks this recognition, rendering the peptide substrate resistant to tryptic digestion at that site.[7]

-

Creation of Binding Sites: The succinyl-lysine moiety can be specifically recognized by other proteins, creating new protein-protein interaction sites. This is analogous to how other PTMs, like phosphorylation (recognized by SH2 domains) and acetylation (recognized by bromodomains), function as signaling hubs.[10]

Quantitative Impact on Enzyme Kinetics

While comprehensive data sets are emerging, studies on specific enzymes reveal the quantitative impact of succinylation. The modification alters key kinetic parameters, reflecting changes in substrate binding and turnover.

| Enzyme | Substrate (Protein/Peptide) | Succinylation Site | Effect on Activity | Quantitative Change (Fold Change or %) | Reference Context |

| Isocitrate Dehydrogenase (IDH) | E. coli IDH | K100, K242 | Inhibition | Near complete abolishment | Mutagenesis of succinylation sites (K100R, K100E) resulted in almost no enzymatic activity.[9] |

| Pyruvate Kinase M2 (PKM2) | Human PKM2 | K498 | Activation | Not specified, but promotes ATP production | SIRT5-mediated desuccinylation at K498 is crucial for maintaining antioxidant response and cell proliferation.[11] |

| Aldehyde Dehydrogenase 2 (ALDH2) | Human ALDH2 | K385 | Inhibition | Abolished protective effect | Succinylation at K385 negated the protective role of ALDH2 against acute liver injury.[12] |

| Glutaminase (GLS) | Human GLS | K311 | Activation | Not specified, but promotes survival | Increased succinylation at K311 under oxidative stress promotes the survival of pancreatic cancer cells.[11] |

Succinylation in Cellular Signaling and Metabolism

Succinylation is not a random modification but a regulated process that plays a key role in cellular signaling. The levels of succinylation are dynamically controlled by the concentration of succinyl-CoA and the activity of succinyltransferases and desuccinylases (e.g., the sirtuin SIRT5).[1][4] This regulatory axis is central to metabolic control.

For instance, in the Tricarboxylic Acid (TCA) cycle, several key enzymes are regulated by succinylation. The desuccinylase SIRT5, located in the mitochondria, removes succinyl groups from these enzymes to maintain metabolic homeostasis. Dysregulation of this process is linked to metabolic diseases and cancer.[4][6]

Caption: Regulation of a TCA cycle enzyme by succinylation and SIRT5.

Methodologies for Studying Succinylated Peptides

A robust set of experimental protocols is essential for investigating the role of succinylation.

Experimental Protocol 1: Identification of Succinylation Sites by Affinity Enrichment and Mass Spectrometry

This workflow is the gold standard for identifying novel succinylation sites within a complex protein mixture.

-

Protein Extraction and Digestion:

-

Extract total protein from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins into peptides overnight using a protease like trypsin. Note that succinylation will block cleavage at the modified lysine.

-

-

Peptide Fractionation (Optional but Recommended):

-

To reduce sample complexity, fractionate the peptide mixture using high pH reverse-phase HPLC.[13] Collect and pool fractions.

-

-

Affinity Enrichment:

-

Dissolve dried peptides in an immunoaffinity purification buffer (e.g., NETN buffer).[13]

-

Incubate the peptide solution with anti-succinyl-lysine antibody-conjugated agarose beads overnight at 4°C with gentle rotation.[9][13]

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched succinylated peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).[13]

-

-

LC-MS/MS Analysis:

-

Desalt the eluted peptides using a C18 ZipTip or equivalent.

-

Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).

-

Acquire MS/MS spectra using a data-dependent acquisition method.

-

-

Data Analysis:

Caption: Experimental workflow for identifying succinylated peptides.

Experimental Protocol 2: Synthesis of Site-Specific Succinylated Peptides

Chemical synthesis allows for the production of homogenous peptide substrates with a succinyl group at a defined position, which is crucial for kinetic and structural studies.

-

Resin and Amino Acid Preparation:

-

Use standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

For the succinylated position, use a commercially available protected succinyl-lysine building block, such as Fmoc-Lys(succinyl-OtBu)-OH . The tert-butyl (OtBu) group protects the carboxylate of the succinyl moiety during synthesis.

-

-

Peptide Assembly:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a solvent like DMF.

-

Perform iterative cycles of Fmoc deprotection (using piperidine in DMF) and amino acid coupling (using a coupling reagent like HBTU/DIPEA).

-

Incorporate the Fmoc-Lys(succinyl-OtBu)-OH at the desired position in the sequence.

-

-

Cleavage and Deprotection:

-

Once the sequence is complete, wash the resin thoroughly.

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% TIS). The TFA will cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the OtBu group from the succinyl moiety.

-

-

Purification and Verification:

-

Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the crude product.

-

Dissolve the crude peptide and purify it using reverse-phase HPLC.

-

Verify the identity and purity of the final succinylated peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Applications in Drug Development

Understanding peptide succinylation opens new avenues for therapeutic intervention and diagnostic tool development.

-

Enzyme Inhibitor Design: For enzymes that are activated by succinylation, non-hydrolyzable succinylated peptide mimics can be designed as competitive inhibitors.

-

Targeting Regulatory Enzymes: Developing small molecule inhibitors or activators for succinyltransferases and desuccinylases (like SIRT5) is a promising strategy for treating metabolic diseases and cancers where succinylation is dysregulated.[6][11]

-

Biomarker Development: The levels of specific succinylated proteins or peptides in biological fluids could serve as biomarkers for diagnosing or monitoring the progression of diseases linked to metabolic dysfunction.

Conclusion

The succinylation of lysine residues is a powerful post-translational modification that exerts significant control over the function of peptide substrates. By inducing a dramatic charge inversion and structural changes, it modulates enzyme activity, alters peptide stability, and creates new signaling nodes. The methodologies outlined in this guide provide a framework for researchers to explore this modification in detail. As our understanding of the "succinylome" expands, its importance in physiology and disease becomes increasingly clear, highlighting its potential as a rich source of novel targets for drug development and a deeper understanding of cellular regulation.

References

- 1. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]

- 2. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 4. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

- 6. Dysregulation of protein succinylation and disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of succinylation on the secondary structures, surface, and thermal properties of date palm pollen protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of the mechanism of succinylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing p-Nitroaniline's Extinction Coefficient for Accurate Enzyme Activity Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of p-nitroaniline (pNA) as a chromogenic substrate for enzyme activity determination. A key parameter in these assays is the molar extinction coefficient (ε) of pNA, which is crucial for converting absorbance measurements into reaction rates. This document offers a detailed compilation of pNA extinction coefficients under various conditions, standardized experimental protocols, and a visualization of the underlying enzymatic mechanism.

Data Presentation: Molar Extinction Coefficient of p-Nitroaniline (pNA)

The accurate determination of enzyme activity relies on the precise value of the molar extinction coefficient of the product, p-nitroaniline. This value can be influenced by several factors, including the wavelength of measurement, pH, and the solvent composition of the assay buffer.[1] The following table summarizes the molar extinction coefficient of pNA under different experimental conditions to aid in the selection of the appropriate value for your specific assay.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Conditions |

| 410 | 8,800 | General use, often cited in product information sheets.[2] |

| 405 | 9,960 | Commonly used wavelength for plate reader-based assays.[3] |

| 405 | 11,500 | In 49.6 mM HEPES-NaOH buffer (pH 7.6) containing 1 mM CaCl₂ at 37°C.[4] |

| 381 | Not specified, but proposed as a wavelength to minimize error from solution composition dependent spectral shifts.[1] | The absorption maximum of pNA can be influenced by ionic strength and additives like polyethylene glycol and bovine serum albumin.[1] |

| 382 | Maximum absorbance observed in the pH range of 4.0-8.0.[5] | - |

| 374 | 15,100 (E1%1cm) | In 95% Ethanol. Note: This is a mass extinction coefficient. |

Note: It is highly recommended to experimentally determine the extinction coefficient of p-nitroaniline under your specific assay conditions to ensure the highest accuracy in enzyme activity calculations.

Experimental Protocols: General Protease Assay Using a p-Nitroanilide Substrate

This protocol provides a generalized procedure for measuring the activity of proteases, such as trypsin or chymotrypsin, using a p-nitroanilide-based substrate. This method relies on the enzymatic cleavage of the amide bond in the substrate, which releases the yellow-colored p-nitroaniline product. The rate of pNA formation is monitored spectrophotometrically.

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm or 410 nm.

-

Temperature-controlled cuvette holder or incubator.

-

Quartz or disposable cuvettes/microplates.

-

Protease of interest (e.g., Trypsin, Chymotrypsin).

-

Chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride for trypsin, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).

-

Substrate Solvent (if necessary, e.g., DMSO or DMF).

-

Stop Solution (e.g., 30% acetic acid).

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted at the intended assay temperature.

-

Substrate Stock Solution: Dissolve the p-nitroanilide substrate in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

-

Working Substrate Solution: Dilute the substrate stock solution with the assay buffer to the final desired concentration (e.g., 1 mM). It is important to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid enzyme inhibition.

-

Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (often a slightly acidic buffer for stability, e.g., 1 mM HCl for trypsin). Just before the assay, dilute the enzyme stock to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Set the spectrophotometer to the desired wavelength (e.g., 405 nm) and the assay temperature (e.g., 25°C or 37°C).

-

To a cuvette or microplate well, add the appropriate volume of pre-warmed assay buffer and the working substrate solution. The final reaction volume will depend on the cuvette or plate format.

-

Incubate the mixture for a few minutes to allow it to reach the assay temperature.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to the substrate mixture.

-

Immediately mix the contents thoroughly but gently.

-

Start monitoring the change in absorbance at the chosen wavelength over time. For kinetic assays, record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear. For endpoint assays, allow the reaction to proceed for a fixed amount of time and then stop it by adding a stop solution.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Use the Beer-Lambert law to calculate the enzyme activity:

Activity (mol/min) = (ΔA/min) / (ε * l)

where:

-

ΔA/min is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroaniline in M⁻¹cm⁻¹.

-

l is the path length of the cuvette or microplate well in cm.

-

-

Express the enzyme activity in standard units, such as micromoles of product formed per minute (µmol/min), which is defined as one Unit (U) of enzyme activity.

-

Mandatory Visualization: Catalytic Mechanism of a Serine Protease

Many proteases that utilize p-nitroanilide substrates belong to the serine protease family. The catalytic mechanism of these enzymes involves a characteristic "catalytic triad" of amino acid residues (typically Aspartate, Histidine, and Serine) in the active site. The following diagram, generated using Graphviz, illustrates the key steps in the hydrolysis of a peptide bond by a serine protease.

Caption: Catalytic cycle of a serine protease with a p-nitroanilide substrate.

References

- 1. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

The Chromogenic Substrate Suc-Ala-Pro-pNA: A Technical Guide for Measuring Prolyl Endopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chromogenic substrate N-Succinyl-L-alanyl-L-prolyl-p-nitroanilide (Suc-Ala-Pro-pNA) for the characterization and screening of prolyl endopeptidase (PEP) activity. PEP, a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, is a significant enzyme in human physiology and a therapeutic target for various pathologies, including neurological disorders and celiac disease.[1][2] This document provides a comprehensive overview of the substrate's use, including detailed experimental protocols, compiled kinetic data, and visualizations of the enzymatic reaction and relevant biological pathways.

Principle of the Assay

The enzymatic activity of prolyl endopeptidase can be conveniently measured using the chromogenic substrate this compound. PEP cleaves the bond between the proline residue and the p-nitroanilide (pNA) moiety. The release of free pNA results in a measurable increase in absorbance at 410 nm, which is directly proportional to the enzyme's activity. This spectrophotometric assay provides a simple and continuous method for determining PEP kinetics and for screening potential inhibitors.

Quantitative Data: Kinetic Parameters of Prolyl Endopeptidase with this compound

The following table summarizes the kinetic constants (Michaelis-Menten constant, Km, and catalytic rate constant, kcat) of prolyl endopeptidase from various sources with this compound as the substrate. This data is essential for comparative studies and for designing kinetic experiments.

| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Myxococcus xanthus | 0.23 ± 0.03 | 100 ± 5 | 4.3 x 10⁵ | |

| Sphingomonas capsulata | 0.53 ± 0.06 | 120 ± 10 | 2.3 x 10⁵ | |

| Flavobacterium meningosepticum | 1.2 ± 0.2 | 150 ± 20 | 1.3 x 10⁵ | |

| Human (recombinant) | ~0.1-0.5 | Not specified | Not specified | Km values for human PEP with similar substrates are in this range. |

Experimental Protocols

This section provides detailed methodologies for performing a standard prolyl endopeptidase activity assay and for screening potential inhibitors using this compound.

Standard Prolyl Endopeptidase Activity Assay

This protocol is adapted from established methods for measuring PEP activity.[1]

Materials:

-

Prolyl endopeptidase (purified or as a cell lysate)

-

This compound (stock solution in a suitable solvent like DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplates or cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Dilute the PEP enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired time course.

-

-

Set up the Reaction:

-

In a 96-well plate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of this compound solution to achieve the desired final concentration (e.g., 0.1-2 mM).

-

It is recommended to pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

-

Initiate the Reaction:

-

Add Z µL of the diluted PEP enzyme solution to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

-

Measure Absorbance:

-

Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The concentration of released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 410 nm is approximately 8,800 M⁻¹cm⁻¹.

-

Inhibitor Screening Assay

This protocol allows for the determination of the inhibitory potential of compounds against PEP.

Materials:

-

Same as in the standard activity assay.

-

Inhibitor compounds of interest (dissolved in a suitable solvent, e.g., DMSO).

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the inhibitor compounds.

-

-

Set up the Reaction:

-

In a 96-well plate, add the following to each well:

-

X µL of Assay Buffer

-

A µL of the inhibitor solution at various concentrations.

-

Z µL of the diluted PEP enzyme solution.

-

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the reaction temperature to allow for binding.

-

-

Initiate the Reaction:

-

Add Y µL of the this compound solution to each well to start the reaction.

-

-

Measure Absorbance and Analyze Data:

-

Monitor the reaction and calculate the initial velocities as described in the standard assay protocol.

-

Determine the percent inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the enzymatic reaction, a typical experimental workflow, and a relevant signaling pathway involving prolyl endopeptidase.

Caption: Enzymatic cleavage of this compound by Prolyl Endopeptidase.

Caption: General workflow for PEP activity and inhibitor screening assays.

Caption: Role of PEP in neuropeptide degradation and its therapeutic implications.

Conclusion

This compound is a robust and reliable substrate for the in vitro characterization of prolyl endopeptidase activity. Its use in a simple spectrophotometric assay allows for the determination of key kinetic parameters and the high-throughput screening of potential inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the role of prolyl endopeptidase in health and disease. The continued use of this substrate will undoubtedly contribute to the development of novel therapeutics targeting this important enzyme.

References

Specificity of Chymotrypsin for the Chromogenic Substrate Suc-Ala-Pro-Phe-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of chymotrypsin for the synthetic chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Pro-Phe-pNA). This substrate is widely utilized in biochemical and clinical assays to determine chymotrypsin activity due to its high specificity and the ease of detecting the reaction product.

Core Principles of the Enzymatic Reaction

Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acid residues, such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).[1][2] The synthetic substrate Suc-Ala-Pro-Phe-pNA is designed to exploit this specificity. The enzyme catalyzes the hydrolysis of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety. The release of pNA, a yellow chromophore, allows for the continuous monitoring of enzymatic activity by measuring the increase in absorbance at approximately 405-410 nm.[3]

Quantitative Analysis of Chymotrypsin Kinetics

The interaction between chymotrypsin and Suc-Ala-Pro-Phe-pNA can be characterized by standard Michaelis-Menten kinetics. While specific kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition, the following table summarizes representative quantitative data found in the literature.

| Parameter | Value | Enzyme Source | Substrate Concentration | Conditions | Reference |

| Ki (for an inhibitor) | 25 ± 8 nM | δ-chymotrypsin | 40-400 µM | pH 7.0, 25 °C | [4] |

| Enzyme Concentration | 10 nM | α-Chymotrypsin | 150 µM | 5 mM sodium phosphate, pH 7.4, 25°C | [5][6] |

| Substrate Stock Solution | 15 mM | Not Specified | Not Applicable | In DMSO | [5][6] |

Detailed Experimental Protocols

I. Standard Chymotrypsin Activity Assay

This protocol outlines a typical method for determining chymotrypsin activity using Suc-Ala-Pro-Phe-pNA.

A. Reagents and Solutions:

-

Tris Buffer (0.1 M, pH 9.0): Dissolve 12.11 g of Tris (tris(hydroxymethyl)aminomethane) in approximately 900 mL of deionized water. Adjust the pH to 9.0 with 4M HCl. Bring the final volume to 1 L with deionized water.[3]

-

Substrate Stock Solution (e.g., 20 mM): Dissolve Suc-Ala-Pro-Phe-pNA in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7] Store at 4°C, protected from light.[7]

-

Working Substrate Solution (e.g., 1 mM): Dilute the substrate stock solution in the Tris buffer to the desired final concentration.[3] It is recommended to prepare this solution fresh before use and protect it from light.[3]

-

Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl2. Dilute to the desired working concentration in the assay buffer immediately before use.

B. Assay Procedure:

-

Set a spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.[3]

-

Pipette a defined volume of the working substrate solution (e.g., 2.4 mL) into a cuvette and pre-incubate at 37°C for 5 minutes.[3]

-

Initiate the reaction by adding a small volume of the chymotrypsin solution (e.g., 600 µL) to the cuvette.[3]

-

Immediately mix the contents and start monitoring the absorbance at 405 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 20 seconds).[3][5]

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

C. Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA405/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

Where:

-

ΔA405/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at pH 7.5).[7]

II. Protocol for Inhibitor Studies

This protocol is designed to assess the potency of chymotrypsin inhibitors using Suc-Ala-Pro-Phe-pNA as the substrate.

A. Reagents and Solutions:

-

All reagents from the standard activity assay.

-

Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO).

-

Working Inhibitor Solutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

B. Assay Procedure:

-

Follow the standard assay procedure with a modification to the pre-incubation step.

-

Pre-incubate the chymotrypsin solution with various concentrations of the inhibitor for a defined period before adding the substrate.

-

Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the substrate.

-

Monitor the reaction as described in the standard assay.

-

Determine the initial reaction rates for each inhibitor concentration.

-

Calculate the percent inhibition and subsequently determine kinetic parameters such as the inhibition constant (Ki).[8][9]

Visualizations

Enzymatic Cleavage of Suc-Ala-Pro-Phe-pNA by Chymotrypsin```dot

Caption: Experimental workflow for determining chymotrypsin activity.

References

- 1. The differential specificity of chymotrypsin A and B is determined by amino acid 226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 9. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Chymotrypsin Activity Assay Using Suc-Ala-Ala-Pro-Phe-pNA

Application Note

Introduction

Chymotrypsin is a serine protease that plays a crucial role in protein digestion by selectively cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The activity of chymotrypsin can be conveniently measured using a chromogenic substrate, N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA).[1][2][3][4] In this assay, chymotrypsin cleaves the peptide bond between phenylalanine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule. The rate of pNA release, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the chymotrypsin activity.[5][6] This protocol provides a detailed method for determining chymotrypsin activity and is applicable for screening potential inhibitors and conducting kinetic analysis.[3][7]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate Suc-AAPF-pNA by chymotrypsin to produce Suc-Ala-Ala-Pro-Phe and p-nitroaniline. The released p-nitroaniline has a strong absorbance at 405 nm, allowing for a continuous colorimetric assay.

Reaction:

Suc-Ala-Ala-Pro-Phe-pNA (colorless) ---(Chymotrypsin)---> Suc-Ala-Ala-Pro-Phe + p-nitroaniline (yellow)

Data Presentation

Table 1: Key Parameters for Chymotrypsin Activity Assay

| Parameter | Value | Reference |

| Substrate | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA) | [1][2] |

| Enzyme | α-Chymotrypsin | |

| Wavelength for Detection | 405 - 410 nm | [5][7] |

| Km for Chymotrypsin | 60 µM | [3][7] |

| pH Optimum | 7.5 - 9.0 | [6][8] |

| Temperature Optimum | 25 - 37 °C | [6][8] |

Table 2: Example p-Nitroaniline Standard Curve

| pNA Concentration (nmol/well) | Absorbance at 405 nm (AU) |

| 0 | 0.000 |

| 4 | 0.112 |

| 8 | 0.225 |

| 12 | 0.338 |

| 16 | 0.450 |

| 20 | 0.562 |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5):

-

Dissolve 6.05 g of Tris base in 800 mL of deionized water.

-

Add 1.47 g of calcium chloride dihydrate.

-

Adjust the pH to 7.5 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM Suc-AAPF-pNA):

-

Chymotrypsin Stock Solution (1 mg/mL):

-

Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL.

-

Prepare fresh dilutions of the enzyme in the assay buffer just before use.

-

-

p-Nitroaniline (pNA) Standard Stock Solution (2 mM):

-

Prepare a 2 mM stock solution of pNA in DMSO.

-

This stock will be used to generate a standard curve.

-

Assay Procedure

-